Validated Application as a Key Intermediate in a Phase-Appropriate Tau PET Imaging Tracer (JNJ-64326067)
The 4-fluoro-5-methylpyridin-2-amine moiety is a critical structural component of JNJ-64326067, a potent and selective binder to aggregated tau protein with a favorable pharmacokinetic profile and no apparent off-target binding [1]. While a direct activity comparison of the unmodified building block to other aminopyridines is not available in primary literature, its specific incorporation into a clinically-relevant imaging tracer differentiates it from structurally similar, but unvalidated, heterocyclic amines [1]. The successful application in this context serves as a de facto validation of this specific substitution pattern for developing CNS-penetrant PET tracers.
| Evidence Dimension | Use in a Validated Pharmaceutical Agent |
|---|---|
| Target Compound Data | Validated as a key intermediate in JNJ-64326067 |
| Comparator Or Baseline | Other regioisomeric or non-fluorinated 2-aminopyridines |
| Quantified Difference | Not applicable; differentiation is based on documented application in a peer-reviewed medicinal chemistry study. |
| Conditions | Journal of Medicinal Chemistry, 2019 |
Why This Matters
Procuring this specific building block de-risks the synthesis of analogs to a known, peer-reviewed chemical series with a validated biological profile.
- [1] Rombouts, F. J., Andrés, J. I., Ariza, M., Austin, N. E., Bottelbergs, A., Chen, L., ... & Trabanco, A. A. (2019). Discovery of N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a New Promising Tau Positron Emission Tomography Imaging Tracer. Journal of Medicinal Chemistry, 62(6), 2974-2987. View Source
